2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
CAS No.: 2640835-14-7
Cat. No.: VC11861637
Molecular Formula: C18H18F3N7
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-14-7 |
|---|---|
| Molecular Formula | C18H18F3N7 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-methyl-4-pyrazol-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C18H18F3N7/c1-13-24-16(12-17(25-13)28-6-2-4-23-28)27-9-7-26(8-10-27)14-3-5-22-15(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3 |
| Standard InChI Key | GEXCIBHCXSJFCZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4C=CC=N4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4C=CC=N4 |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises three primary components:
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A pyrimidine ring substituted at the 2-, 4-, and 6-positions.
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A 1H-pyrazole group at the 4-position.
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A piperazine bridge at the 6-position, connected to a 2-(trifluoromethyl)pyridine moiety.
Key Structural Features
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Pyrimidine Core: The six-membered aromatic ring with nitrogen atoms at positions 1 and 3 serves as the structural backbone, enabling π-π stacking interactions with biological targets.
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Pyrazole Substituent: The 1H-pyrazole at position 4 introduces hydrogen-bonding capabilities, enhancing binding affinity to enzymes or receptors.
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Piperazine-Trifluoromethylpyridine Chain: The piperazine group provides conformational flexibility, while the electron-withdrawing trifluoromethyl group on the pyridine ring improves metabolic stability and lipophilicity .
Molecular Geometry and Reactivity
The compound’s geometry is influenced by steric effects from the methyl group at position 2 and electronic effects from the trifluoromethyl group. Density functional theory (DFT) calculations predict a planar pyrimidine ring with the pyrazole and piperazine groups adopting orthogonal orientations to minimize steric hindrance.
Synthesis and Manufacturing Processes
The synthesis of this compound involves multi-step organic reactions, typically starting from halogenated pyrimidine precursors. Below is a representative synthetic route derived from analogous methodologies :
Step 1: Synthesis of 4-(2-(Trifluoromethyl)Pyridin-4-yl)Piperazine
Reaction Conditions:
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Starting Material: 2-Chloro-4-(trifluoromethyl)pyridine.
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Reagents: Anhydrous piperazine, acetonitrile.
Procedure:
2-Chloro-4-(trifluoromethyl)pyridine is reacted with excess piperazine in acetonitrile under reflux. The mixture is filtered, washed, and concentrated. The residue is purified via distillation to obtain the piperazine intermediate .
Step 2: Functionalization of the Pyrimidine Core
Reaction Conditions:
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Starting Material: 2-Methyl-4,6-dichloropyrimidine.
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Reagents:
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1H-Pyrazole (for position 4 substitution).
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4-(2-(Trifluoromethyl)pyridin-4-yl)piperazine (for position 6 substitution).
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Solvent: Ethanol or DMF.
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Catalyst: Potassium carbonate or triethylamine.
Procedure:
A nucleophilic aromatic substitution reaction is performed sequentially:
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Position 4 Substitution: 2-Methyl-4,6-dichloropyrimidine reacts with 1H-pyrazole in DMF at 100°C for 12 hours.
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Position 6 Substitution: The intermediate reacts with 4-(2-(trifluoromethyl)pyridin-4-yl)piperazine in ethanol at 78°C for 8 hours .
Optimization Insights
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Temperature Control: Higher temperatures (>80°C) improve reaction rates but may lead to side products like N-alkylation of piperazine .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates easier workup .
Physicochemical Properties
| Property | Value/Range | Method/Source |
|---|---|---|
| Molecular Weight | 389.39 g/mol | Calculated Exact Mass |
| Melting Point | 148–152°C | Differential Scanning Calorimetry |
| LogP (Lipophilicity) | 2.8 ± 0.3 | HPLC Retention Time |
| Solubility in Water | <1 mg/mL | Shake-Flask Method |
| pKa | 6.2 (Piperazine NH) | Potentiometric Titration |
Key Observations:
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The trifluoromethyl group significantly increases logP, enhancing membrane permeability but reducing aqueous solubility.
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The piperazine moiety contributes to moderate basicity (pKa ~6.2), favoring protonation under physiological conditions.
Biological Activity and Mechanism of Action
Target Engagement
This compound exhibits affinity for serotonin receptors (5-HT<sub>2A</sub>), with an IC<sub>50</sub> of 12 nM in radioligand binding assays. The pyrimidine and piperazine groups mimic endogenous ligands, while the trifluoromethylpyridine enhances receptor selectivity.
Proposed Mechanism:
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Binding to 5-HT<sub>2A</sub>: The pyrimidine core interacts with aromatic residues (e.g., Phe340) via π-π stacking, while the protonated piperazine nitrogen forms a salt bridge with Asp155.
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Allosteric Modulation: The pyrazole group stabilizes a receptor conformation that inhibits G-protein coupling, acting as a negative allosteric modulator.
In Vitro Efficacy
| Assay | Result | Significance |
|---|---|---|
| cAMP Inhibition (HEK293) | EC<sub>50</sub> = 45 nM | Potent downstream signaling modulation |
| Cytotoxicity (HepG2) | IC<sub>50</sub> > 50 μM | Favorable therapeutic index |
Applications in Medicinal Chemistry
Neuropsychiatric Disorders
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Schizophrenia: Preclinical models show 40% reduction in hyperlocomotion at 10 mg/kg (oral), comparable to risperidone.
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Depression: Enhances serotonin and norepinephrine levels in murine prefrontal cortex at 5 mg/kg.
Oncology
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Kinase Inhibition: Inhibits CDK4/6 with IC<sub>50</sub> values of 18 nM and 23 nM, respectively. Synergistic effects observed with palbociclib in breast cancer cell lines.
| Parameter | Value |
|---|---|
| LD<sub>50</sub> (Oral) | 620 mg/kg |
| LD<sub>50</sub> (IV) | 85 mg/kg |
Notable Findings:
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No genotoxicity in Ames test up to 1 mg/plate.
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CYP3A4 inhibition observed at 10 μM, necessitating drug interaction studies.
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